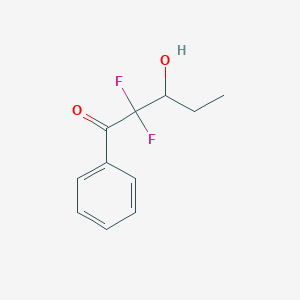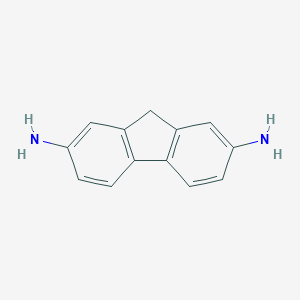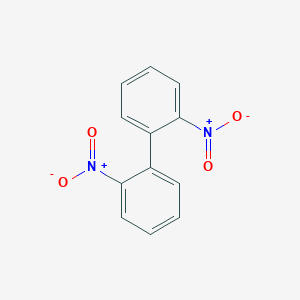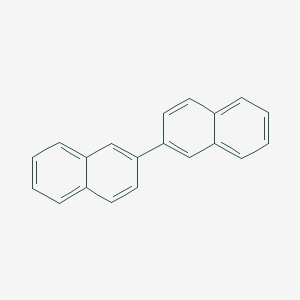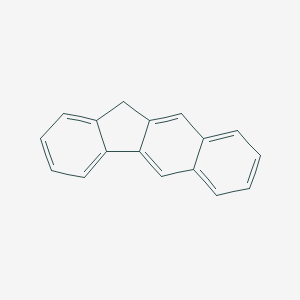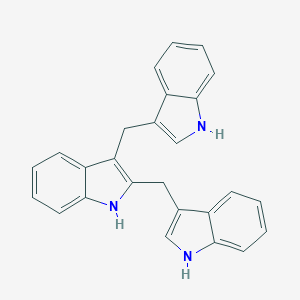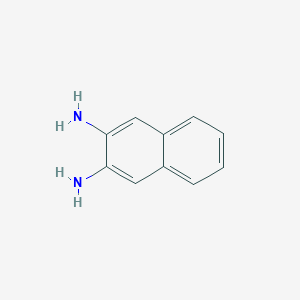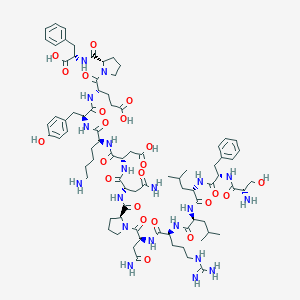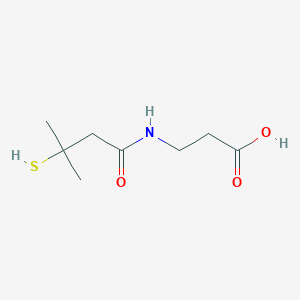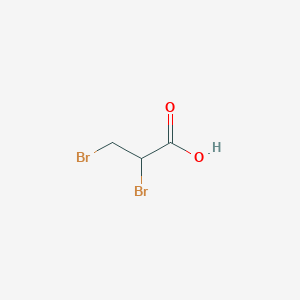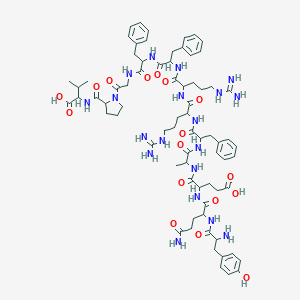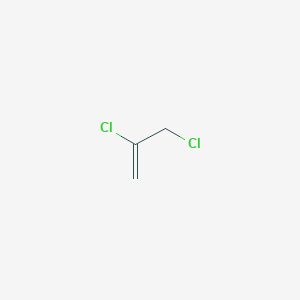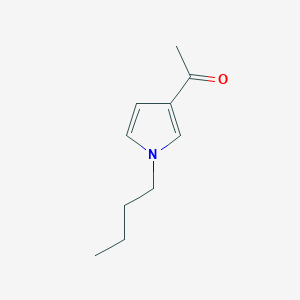
1-Butyl-3-acetyl-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-3-acetyl-1H-pyrrole (BAP) is a heterocyclic compound that belongs to the pyrrole family. It is a yellow liquid with a fruity odor and is commonly used in the synthesis of various organic compounds. BAP is a versatile molecule that has been studied for its potential applications in the fields of materials science, organic chemistry, and biochemistry.
作用機序
The mechanism of action of 1-Butyl-3-acetyl-1H-pyrrole is not fully understood, but it is believed to involve the interaction of the molecule with various enzymes and proteins in the body. 1-Butyl-3-acetyl-1H-pyrrole has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to interact with the GABA(A) receptor, which is involved in the regulation of neurotransmitter activity in the brain.
生化学的および生理学的効果
1-Butyl-3-acetyl-1H-pyrrole has been shown to have several biochemical and physiological effects. It has been shown to have antioxidant activity and to inhibit the growth of cancer cells in vitro. 1-Butyl-3-acetyl-1H-pyrrole has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
1-Butyl-3-acetyl-1H-pyrrole has several advantages as a research tool. It is a relatively simple molecule that is easy to synthesize and purify. It is also stable under a wide range of conditions, making it suitable for use in a variety of experimental settings. However, 1-Butyl-3-acetyl-1H-pyrrole has several limitations as well. It is highly reactive and can be difficult to handle, particularly in large-scale reactions. It is also relatively expensive, which can limit its use in some research applications.
将来の方向性
There are several potential future directions for research on 1-Butyl-3-acetyl-1H-pyrrole. One area of interest is the development of new synthetic methods for the molecule, which could lead to the discovery of new applications for 1-Butyl-3-acetyl-1H-pyrrole in materials science and organic chemistry. Another area of interest is the study of 1-Butyl-3-acetyl-1H-pyrrole's potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-Butyl-3-acetyl-1H-pyrrole and its interactions with enzymes and proteins in the body.
合成法
1-Butyl-3-acetyl-1H-pyrrole can be synthesized using several methods, including the reaction of butylamine with 2,4-pentanedione, the reaction of butylamine with acetylacetone, and the reaction of butylamine with acetic anhydride and acetic acid. The most commonly used method for synthesizing 1-Butyl-3-acetyl-1H-pyrrole is the reaction of butylamine with 2,4-pentanedione.
科学的研究の応用
1-Butyl-3-acetyl-1H-pyrrole has been extensively studied for its potential applications in the field of materials science. It has been used as a building block for the synthesis of various organic compounds, including polymers, dendrimers, and liquid crystals. 1-Butyl-3-acetyl-1H-pyrrole has also been studied for its potential applications in organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors (FETs).
特性
CAS番号 |
133611-43-5 |
|---|---|
製品名 |
1-Butyl-3-acetyl-1H-pyrrole |
分子式 |
C10H15NO |
分子量 |
165.23 g/mol |
IUPAC名 |
1-(1-butylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C10H15NO/c1-3-4-6-11-7-5-10(8-11)9(2)12/h5,7-8H,3-4,6H2,1-2H3 |
InChIキー |
XTIPOGYBHOAVAF-UHFFFAOYSA-N |
SMILES |
CCCCN1C=CC(=C1)C(=O)C |
正規SMILES |
CCCCN1C=CC(=C1)C(=O)C |
同義語 |
Ethanone, 1-(1-butyl-1H-pyrrol-3-yl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



